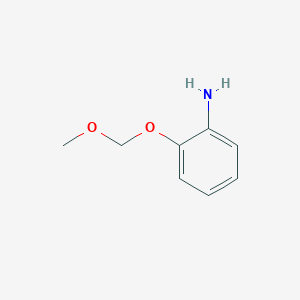

2-(Methoxymethoxy)aniline

描述

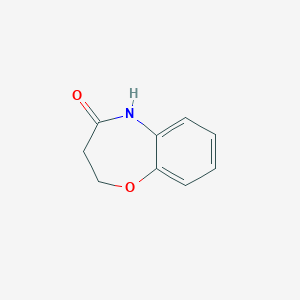

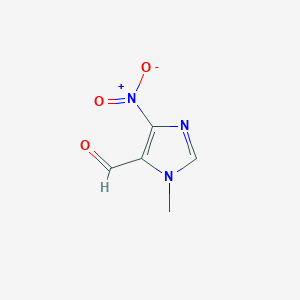

2-(Methoxymethoxy)aniline is an organic compound with the linear formula C8H11NO2 . It has a molecular weight of 153.18 . The compound is in liquid form and should be stored at 4°C, protected from light .

Molecular Structure Analysis

The InChI code for 2-(Methoxymethoxy)aniline is 1S/C8H11NO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6,9H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

2-(Methoxymethoxy)aniline is a liquid at room temperature . The compound should be stored at 4°C and protected from light .科研应用

Environmental Treatment and Wastewater Management

Methoxyanilines, including 2-(Methoxymethoxy)aniline, are important chemical precursors used in the dye and pharmaceutical industries. Their presence in wastewater is concerning due to high toxicity and carcinogenic properties. Fenton-like oxidation, which utilizes laterite soil iron, has been evaluated for the degradation of Methoxyanilines in wastewater. This method, compared to commercial iron in Fenton-oxidation, offers a viable alternative for treating wastewater containing toxic chemicals like 2-(Methoxymethoxy)aniline (Chaturvedi & Katoch, 2020).

Chemical Synthesis and Organic Reactions

2-(Methoxymethoxy)aniline, as part of the aniline family, is integral in the manufacture of dyes, medicinals, plastics, and perfumes. It undergoes oxidative conversion to yield products like azobenzenes, which are significant in organic synthesis. This reaction's kinetics and products vary based on the aniline type and reaction conditions (Manjunatha et al., 2016).

Metal Complex Formation and Biological Activity

Dithiocarbomates, which include 2,6 di methoxy Aniline dithiocarbamate, have applications in various fields like industry, agriculture, and medicine. These compounds form metal complexes with metals like copper and ruthenium. Their spectrochemical investigation offers insights into their stability and potential biological activity (Sekhar et al., 2019).

Environmental Chemistry and Transformation

The redox reaction of anilines,including 2-(Methoxymethoxy)aniline, with manganese dioxide is significant in environmental chemistry. This reaction represents a pathway for the transformation of primary aromatic amines in mineralogical and soil/water environments, especially in conditions lacking oxygen and substantial microbial activity. The reaction rate and product formation depend on the aniline type and environmental pH, offering insights into the degradation of these compounds in natural settings (Laha & Luthy, 1990).

Polymer Science

2-(Methoxymethoxy)aniline and its derivatives are used in polymer science, particularly in the synthesis of polyaniline and its derivatives. These compounds can be polymerized to form materials with diverse properties and applications. For example, the polymerization of 2-methoxyaniline results in both water-soluble oligomers and insoluble polymeric products, with potential applications in various fields, including electronics and materials science (Mazur, 2007).

Safety And Hazards

性质

IUPAC Name |

2-(methoxymethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYGCQZLDQUCOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50521134 | |

| Record name | 2-(Methoxymethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methoxymethoxy)aniline | |

CAS RN |

88733-56-6 | |

| Record name | 2-(Methoxymethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50521134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-((1,1-Dioxidobenzo[d]isothiazol-3-yl)thio)acetonitrile](/img/structure/B1355065.png)

![6-Chloro-3-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B1355090.png)

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)